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molecular formula C9H12O3 B8738817 2-Acetylcycloheptane-1,3-dione

2-Acetylcycloheptane-1,3-dione

Cat. No. B8738817
M. Wt: 168.19 g/mol
InChI Key: PWGRGELOVXNSIQ-UHFFFAOYSA-N
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Patent
US04734430

Procedure details

To an ice-cold solution of 21 grams of 2-acetyl-1,3-cycloheptanedione in 180 ml of methanol was added, dropwise, a solution of 6.2 ml of methylhydrazine in 30 ml of methanol. The resulting reaction mixture was heated at reflux for 1 hour and the solvent was then removed under reduced pressure. The residual material was partitioned between dichloromethane and brine, the aqueous layer was extracted twice with dichloromethane, and the combined organic layers were dried over magnesium sulfate. The solvent was removed under reduced pressure to leave a dark oil which crystallized on standing. The solid was recrystallized from a mixture of ether and hexane to give 5,6,7,8-tetrahydro-1-methyl-4(1H)-cycloheptapyrazolone as a yellow crystalline solid melting at about 95°-97° C.
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
21 g
Type
reactant
Reaction Step One
Quantity
180 mL
Type
solvent
Reaction Step One
Name
methylhydrazine
Quantity
6.2 mL
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([CH:4]1[C:10](=[O:11])[CH2:9][CH2:8][CH2:7][CH2:6][C:5]1=O)(=O)C.[CH3:13][NH:14][NH2:15]>CO>[CH3:13][N:14]1[C:5]2[CH2:6][CH2:7][CH2:8][CH2:9][C:10](=[O:11])[C:4]=2[CH:1]=[N:15]1

Inputs

Step One
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
21 g
Type
reactant
Smiles
C(C)(=O)C1C(CCCCC1=O)=O
Name
Quantity
180 mL
Type
solvent
Smiles
CO
Step Two
Name
methylhydrazine
Quantity
6.2 mL
Type
reactant
Smiles
CNN
Step Three
Name
Quantity
30 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the solvent was then removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residual material was partitioned between dichloromethane and brine
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted twice with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic layers were dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
to leave a dark oil which
CUSTOM
Type
CUSTOM
Details
crystallized
CUSTOM
Type
CUSTOM
Details
The solid was recrystallized from a mixture of ether and hexane

Outcomes

Product
Name
Type
product
Smiles
CN1N=CC2=C1CCCCC2=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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